1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one
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Overview
Description
1-(2-Thia-5-azabicyclo[221]heptan-5-yl)-3-methoxypropan-1-one is a chemical compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific reaction conditions, such as the use of strong bases or acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium-based oxidants can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of suitable leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one has shown potential in various scientific research applications:
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of sulfur and nitrogen-containing compounds.
Medicine: Its unique structure makes it a candidate for drug development, potentially targeting specific biological pathways.
Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one exerts its effects involves its interaction with molecular targets and pathways. The presence of sulfur and nitrogen atoms allows it to engage in specific binding interactions, potentially influencing biological processes or chemical reactions.
Comparison with Similar Compounds
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone
Uniqueness: 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one stands out due to its methoxy group, which can influence its reactivity and binding properties compared to similar compounds lacking this functional group.
This comprehensive overview highlights the significance of 1-(2-Thia-5-azabicyclo[221]heptan-5-yl)-3-methoxypropan-1-one in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3-methoxy-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-12-3-2-9(11)10-5-8-4-7(10)6-13-8/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKGHCJIHSRPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CC2CC1CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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